

Technical Support Center: Optimizing MOG (35-55) for Consistent EAE Induction

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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Myelin Oligodendrocyte Glycoprotein (35-55) peptide for consistent induction of Experimental Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of MOG (35-55) for EAE induction in C57BL/6 mice?

A1: For female C57BL/6 mice, a common and effective starting dose is 200 µg of MOG (35-55) peptide per mouse.^[1] However, successful EAE induction has been reported with doses ranging from 50 µg to 300 µg.^{[2][3]} The optimal dose can vary between laboratories and even between different batches of reagents. It is advisable to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How does the dosage of Pertussis Toxin (PTX) affect MOG (35-55)-induced EAE?

A2: Pertussis Toxin is a crucial component that enhances EAE development by increasing the permeability of the blood-brain barrier to inflammatory cells.^[4] The dosage of PTX directly

influences the severity of the disease; higher doses generally lead to more severe EAE.[4] A typical protocol uses two intraperitoneal (i.p.) injections of PTX, one on the day of immunization (Day 0) and another 48 hours later (Day 2).[5] The potency of different PTX batches can vary, necessitating careful dose selection and consistency.

Q3: What are the key factors that influence the consistency of EAE induction?

A3: Several factors can impact the reproducibility of EAE induction:

- **Mouse Strain, Age, and Sex:** C57BL/6 mice are a commonly used strain.[6] Female mice aged 9-13 weeks are generally recommended as they tend to develop more consistent EAE than males.[4]
- **Reagent Quality:** The purity and quality of the MOG (35-55) peptide, Complete Freund's Adjuvant (CFA), and PTX are critical.[4][7] Residual counter-ions from peptide synthesis, such as trifluoroacetic acid (TFA), can also influence disease development.[8][9]
- **Emulsion Preparation:** The proper emulsification of MOG (35-55) in CFA is essential for a stable and effective immunogen.[4][7]
- **Injection Technique:** Consistent subcutaneous injection technique is important to ensure proper delivery of the emulsion and minimize stress to the animals.[4]
- **Animal Husbandry and Stress:** High-stress levels can decrease EAE susceptibility. Acclimatizing mice to the facility and handling procedures for at least a week before immunization is recommended.[4][10]

Q4: Can EAE be induced without Pertussis Toxin?

A4: Yes, it is possible to induce EAE without PTX, although this may result in milder or less consistent disease.[2][11] This approach can be useful for studying the specific contribution of the antigen to the disease process without the confounding inflammatory effects of PTX.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
<p>Low or no EAE incidence</p>	<p>1. Suboptimal MOG (35-55) or PTX dosage: The dose may be too low for your specific mouse strain or facility conditions.[6] 2. Improper emulsion preparation: The emulsion may be unstable, leading to poor antigen presentation. 3. Poor quality of reagents: The MOG peptide, CFA, or PTX may be degraded or of low purity.[7] 4. Mouse strain or age: The mouse strain may be resistant, or the animals may be too young or too old.[7]</p>	<p>1. Perform a dose-titration experiment: Test a range of MOG (35-55) (e.g., 100 µg, 200 µg, 300 µg) and/or PTX doses.[2][3] 2. Ensure proper emulsification: The emulsion should be thick and stable. Test for stability by placing a drop in water; it should not disperse. 3. Use high-quality, validated reagents: Purchase reagents from reputable suppliers and handle them according to the manufacturer's instructions. 4. Use recommended mouse strains and age: For MOG (35-55) induced EAE, female C57BL/6 mice between 9-13 weeks of age are recommended.[4]</p>
<p>High variability in EAE severity</p>	<p>1. Inconsistent injection technique: Variation in the volume or location of the subcutaneous injection.[4] 2. Animal stress: Differences in handling and housing conditions can lead to variable stress levels.[4] 3. Inconsistent emulsion preparation: Batch-to-batch variation in the emulsion quality.</p>	<p>1. Standardize injection procedure: Ensure all personnel are trained in the same subcutaneous injection technique. 2. Minimize animal stress: Acclimatize mice and maintain consistent husbandry practices.[10] 3. Prepare one large batch of emulsion: For a given experiment, prepare a single batch of MOG/CFA emulsion to be used for all animals.</p>

Excessive EAE severity and mortality	<ol style="list-style-type: none"> 1. MOG (35-55) or PTX dosage is too high: The dose is overwhelming the animals' systems.[4] 2. Mouse strain is highly susceptible. 	<ol style="list-style-type: none"> 1. Reduce the dose of MOG (35-55) and/or PTX: Perform a pilot study with lower doses.[2] 2. Consult literature for appropriate dosages for your specific mouse strain.
Unexpected disease course (e.g., rapid remission)	<ol style="list-style-type: none"> 1. Dosage of MOG (35-55): Some studies suggest that different doses can influence the disease course (e.g., chronic vs. relapsing-remitting).[3] 2. Genetic background of mice.[12] 	<ol style="list-style-type: none"> 1. Review and adjust the MOG (35-55) dosage based on the desired disease phenotype. 2. Ensure the use of a genetically consistent mouse colony.

Quantitative Data Summary

Table 1: Effect of MOG (35-55) Dosage on EAE Clinical Score in C57BL/6 Mice (without PTX)

MOG (35-55) Dosage (µg)	Peak Mean Clinical Score	Reference(s)
50	~1.5	[2]
100	~2.5	[2]
150	~2.0	[2]

Note: This table summarizes data from a study where EAE was induced without Pertussis Toxin. The clinical scores represent the peak severity observed.

Table 2: Typical EAE Induction Parameters with MOG (35-55) in C57BL/6 Mice

Parameter	Recommended Value/Procedure	Reference(s)
Mouse Strain	C57BL/6J or C57BL/6N	[5]
Sex	Female	[4]
Age	8-13 weeks	[4][5]
MOG (35-55) Dose	100 - 300 μ g/mouse	[3]
Adjuvant	Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis	
Pertussis Toxin (PTX) Dose	200 - 500 ng/mouse	[1][7]
Immunization Route	Subcutaneous (s.c.)	[5]
PTX Administration Route	Intraperitoneal (i.p.)	[5]
PTX Injection Schedule	Day 0 and Day 2 post-immunization	[5][12]
Expected Onset of Disease	9 - 14 days post-immunization	[4]
Expected Incidence	80 - 100%	[3][4][13]

Experimental Protocols

Protocol 1: Standard EAE Induction with MOG (35-55) and PTX

This protocol is adapted from several sources and represents a widely used method for inducing a chronic EAE model in C57BL/6 mice.[3][4][12]

Materials:

- MOG (35-55) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

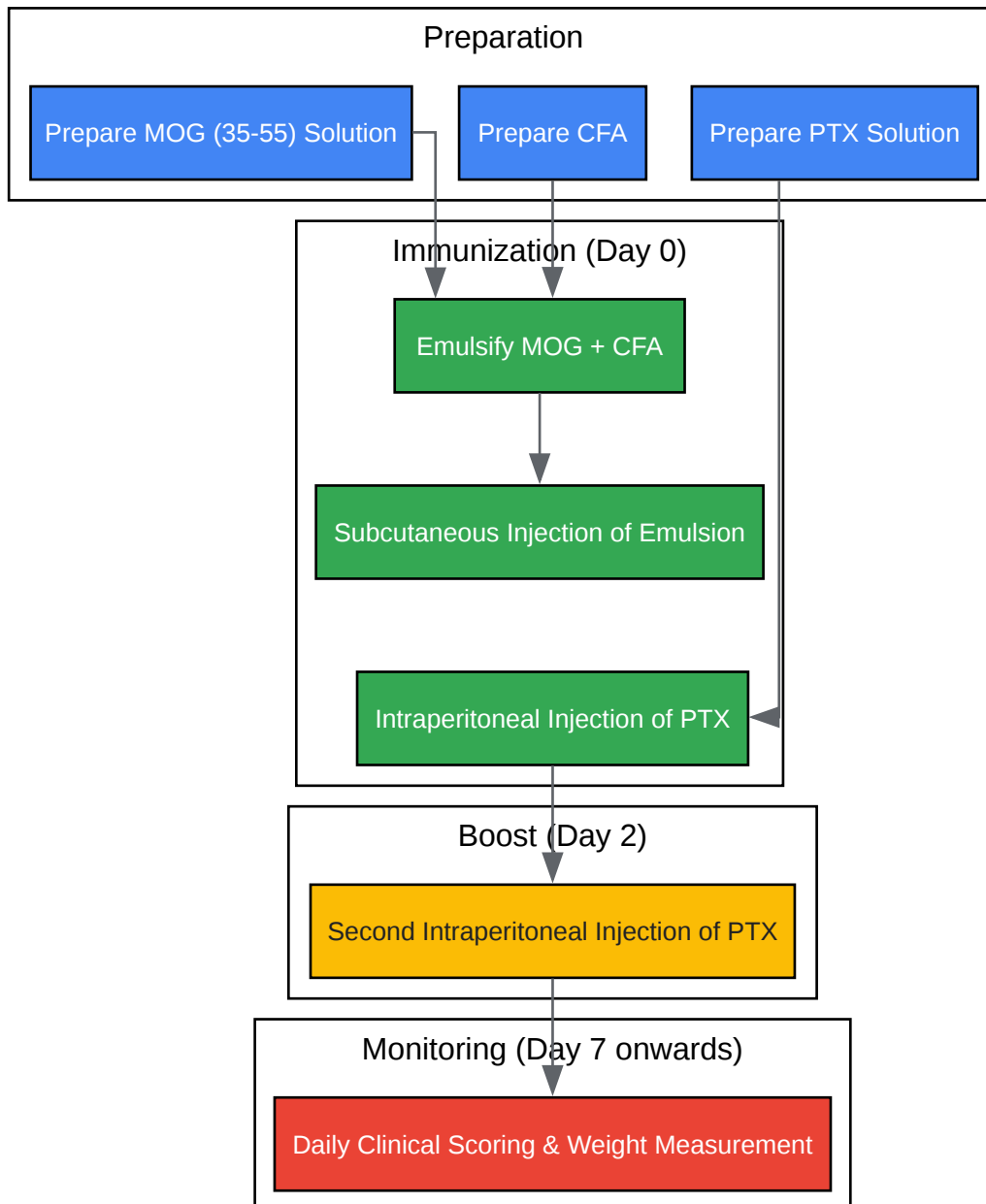
- Pertussis Toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS) or saline
- Female C57BL/6 mice (9-12 weeks old)
- Two 1 mL Luer-lock syringes
- One three-way stopcock
- Insulin syringes with 27G needles

Procedure:

- MOG (35-55) Solution Preparation: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
- PTX Solution Preparation: Reconstitute PTX in sterile PBS to a final concentration of 2 µg/mL (for a 200 ng dose in 100 µL).
- Emulsion Preparation: a. Draw 100 µL of the MOG (35-55) solution into one 1 mL syringe. b. Draw 100 µL of CFA into the second 1 mL syringe. c. Connect the two syringes to the three-way stopcock. d. Force the contents back and forth between the syringes for at least 10 minutes until a thick, stable white emulsion is formed. e. To test the stability, place a drop of the emulsion into a beaker of water. A stable emulsion will not disperse.
- Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse). c. Immediately following the immunization, inject 100 µL of the PTX solution intraperitoneally.
- Second PTX Injection (Day 2): a. Administer a second intraperitoneal injection of 100 µL of the PTX solution.
- Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. b. Use a standard EAE scoring system (e.g., 0-5 scale). c. Provide easily accessible food and water for animals with severe paralysis.

Visualizations

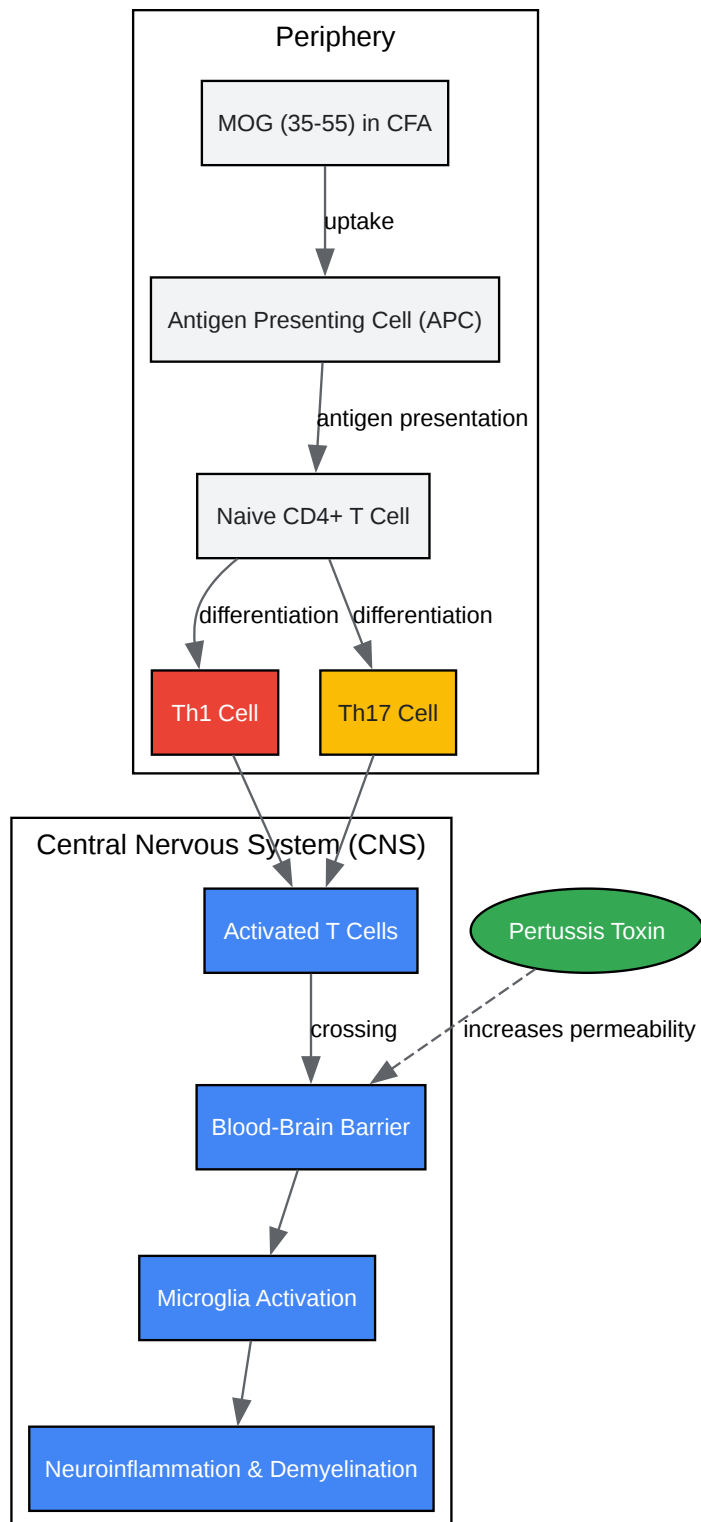
Experimental Workflow for MOG (35-55) EAE Induction



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Workflow for MOG (35-55) induced EAE.

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